molecular formula C8H11FN2O B1415836 (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol CAS No. 2187435-45-4

(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol

Cat. No.: B1415836
CAS No.: 2187435-45-4
M. Wt: 170.18 g/mol
InChI Key: HCWAMPCJPWPKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

The compound (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol possesses the molecular formula C₈H₁₁FN₂O, representing a molecular weight of 170.18 to 170.19 grams per mole as reported across multiple chemical databases. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is consistently reported as this compound, with alternative representations including [4-(ethylamino)-6-fluoropyridin-3-yl]methanol in various chemical databases. The Chemical Abstracts Service registry number for this compound is definitively established as 2187435-45-4, providing a unique identifier for chemical documentation and regulatory purposes.

The compound is also associated with several synonyms and alternative identifiers in chemical databases. These include the alphanumeric designation AB87727 and various database-specific identifiers such as the Molecular Design Limited number MFCD31536741. The International Chemical Identifier key for this compound is HCWAMPCJPWPKEJ-UHFFFAOYSA-N, providing a standardized hash representation of its molecular structure. The Simplified Molecular Input Line Entry System representation is documented as CCNC1=CC(=NC=C1CO)F, which encodes the atomic connectivity and bonding patterns in a linear format.

The elemental composition breakdown reveals eight carbon atoms, eleven hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. This composition places the compound within the category of organo-fluorine compounds, specifically fluorinated heterocycles containing nitrogen. The presence of both basic nitrogen functionality and a primary alcohol group creates multiple sites for potential chemical reactivity and molecular interactions.

Properties

IUPAC Name

[4-(ethylamino)-6-fluoropyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWAMPCJPWPKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Nucleophilic Amination Followed by Reduction

  • Step 1: Synthesis of 4-Chloro-6-fluoropyridin-3-carbaldehyde
    Starting with 6-fluoropyridin-3-ol , chlorination at the 4-position using POCl₃ or PCl₅ under reflux yields 4-chloro-6-fluoropyridine . Subsequent formylation via Vilsmeier-Haack reaction (DMF/POCl₃) produces the aldehyde intermediate.

  • Step 2: Ethylamino Substitution
    The chloro group is displaced by ethylamine in a nucleophilic aromatic substitution (SNAr) reaction. Typical conditions involve heating with excess ethylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–110°C for 12–24 hours.

  • Step 3: Reduction of Aldehyde to Methanol
    The aldehyde is reduced to the primary alcohol using NaBH₄ or LiAlH₄ in methanol or THF at 0–25°C. Yields typically range from 65–85%.

Route 2: Direct Functionalization of Fluoropyridine Methanol Derivatives

  • Step 1: Bromination of (6-Fluoropyridin-3-yl)methanol
    Reacting (6-fluoropyridin-3-yl)methanol with CBr₄ and PPh₃ in dichloromethane at 0–25°C generates 3-(bromomethyl)-6-fluoropyridine (87% yield).

  • Step 2: Suzuki-Miyaura Coupling for Ethylamino Introduction
    A palladium-catalyzed coupling with ethylamine derivatives (e.g., ethylboronic acid) introduces the ethylamino group. Optimal conditions use Pd(PPh₃)₄, K₂CO₃, and a 1,4-dioxane/water solvent system at 80–100°C.

Optimized Reaction Conditions

Step Reagents/Conditions Yield Key Observations
Chlorination POCl₃, reflux, 6–8 h 78% Excess POCl₃ improves efficiency.
Ethylamination Ethylamine, DMF, 100°C, 18 h 62% Higher temps reduce byproducts.
Aldehyde Reduction NaBH₄, MeOH, 0°C → 25°C, 2 h 82% Slow addition minimizes over-reduction.
Bromination CBr₄, PPh₃, DCM, 0°C → 25°C, 5 min 87% Exothermic reaction; strict temp control.

Critical Analysis of Challenges

Alternative Approaches

  • Microwave-Assisted Synthesis : Reduces reaction time for ethylamination (e.g., 1 h at 120°C vs. 18 h conventionally).
  • Enzymatic Reduction : Ketoreductases for stereoselective aldehyde reduction, though limited to specific substrates.

Scalability and Industrial Relevance

  • Cost-Efficiency : Route 1 is preferred for large-scale production due to readily available starting materials.
  • Waste Management : Bromination byproducts (e.g., HBr) require neutralization with NaOH or K₂CO₃.

Chemical Reactions Analysis

Types of Reactions

(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound's unique chemical structure suggests its potential as a lead compound in drug discovery. The ethylamino group is often associated with biological activity, while the hydroxymethyl functionality can enhance solubility and bioavailability. Research indicates that derivatives of fluoropyridines are commonly explored for their therapeutic effects, particularly in treating neurological disorders .

Computational Studies

Recent computational studies have employed molecular docking techniques to predict interactions between this compound and various biological targets. These studies suggest that the compound may effectively bind to specific receptors or enzymes involved in disease pathways, providing insights into its mechanism of action.

While direct experimental data on the biological activity of this compound is limited, predictions from computational models indicate potential pharmacological effects. For instance, it may exhibit inhibitory effects on certain enzymes or receptors relevant to cancer treatment or neurodegenerative diseases .

KIF18A Inhibition

Recent studies have highlighted the potential anti-cancer properties of compounds structurally related to this compound. For example, some derivatives have shown effective inhibition of KIF18A, a motor protein involved in mitosis, leading to significant tumor regression in models of human high-grade serous ovarian cancer and triple-negative breast cancer. The half-maximal effective concentration (EC50) values for sensitive cell lines were reported as low as 0.021 µM .

Mechanism of Action

The mechanism of action of (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent-Driven Variations

The compound’s key structural features are compared to similar pyridine methanol derivatives below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Applications
(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol 4-Ethylamino, 6-F, 3-CH₂OH C₈H₁₀FN₂O 170.18 95% Drug intermediates, ligands
(6-(4-Trifluoromethylphenyl)pyridin-3-yl)methanol 6-(4-CF₃-phenyl), 3-CH₂OH C₁₃H₁₀F₃NO 253.22 N/A Materials science, agrochemicals
Ethyl 4-amino-5-fluoropyridine-2-carboxylate 4-Amino, 5-F, 2-COOEt C₈H₉FN₂O₂ 184.17 95% Synthetic intermediates
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 2-Pyrrolidinyl, 6-F, 3-CH₂OH C₁₀H₁₂FN₂O 210.22 N/A Bioactive molecule synthesis

Key Observations :

  • Ethylamino vs.
  • Fluorine Position: Fluorine at position 6 (target) versus position 5 (Ethyl 4-amino-5-fluoropyridine-2-carboxylate) alters electronic effects on the pyridine ring, impacting reactivity in cross-coupling reactions .
  • Hydroxymethyl Role : The hydroxymethyl group at position 3 is conserved across analogues, enabling derivatization (e.g., esterification, oxidation) for tailored applications .

Physicochemical Properties

  • Polarity: The ethylamino group increases polarity compared to morpholino or trifluoromethylphenyl substituents, improving aqueous solubility .
  • LogP: Estimated LogP for the target compound is ~0.5–1.2 (moderately hydrophilic), whereas analogues like (6-(4-Trifluoromethylphenyl)pyridin-3-yl)methanol exhibit higher LogP (~3.26) due to the CF₃ group .

Biological Activity

(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol is a synthetic compound characterized by its unique structural features, including a pyridine ring substituted with an ethylamino group and a hydroxymethyl group. The presence of a fluorine atom at the 6-position enhances its biological activity and solubility, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, synthesis, and interaction with biological targets.

  • Molecular Formula : C11H14FN3O
  • Structural Features :
    • Pyridine ring with ethylamino and hydroxymethyl substitutions
    • Fluorine atom at the 6-position

Predicted Biological Activity

The biological activity of this compound has been predicted using computer-aided methods. These studies suggest potential pharmacological effects, particularly in the following areas:

  • Central Nervous System : Due to the fluoropyridine structure, which is often associated with compounds targeting CNS disorders.
  • Enzyme Interaction : Potential binding to various enzymes and receptors, indicating possible therapeutic applications.

Table 1: Potential Pharmacological Effects

Target Area Predicted Effect
Central Nervous SystemModulation of neurotransmitter activity
Enzyme InteractionInhibition or activation of specific enzymes

Synthesis

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. The process may include:

  • Formation of the pyridine ring.
  • Introduction of the ethylamino group.
  • Hydroxymethylation at the appropriate position.

While specific mechanisms of action for this compound in biological systems have not been fully elucidated, computational studies suggest that it may interact with various molecular targets through binding interactions. These interactions can alter enzymatic activity or receptor function, leading to potential therapeutic effects.

Case Studies and Research Findings

Research into similar compounds has provided insights into the potential biological activities associated with this compound:

  • Interaction Studies : Molecular docking studies indicate that this compound may bind effectively to several biological targets, including:
    • Receptors involved in neurotransmission.
    • Enzymes related to metabolic pathways.
  • Comparative Analysis : Compounds structurally related to this compound have shown various degrees of biological activity, suggesting that modifications in structure can lead to significant changes in pharmacological properties.

Table 2: Comparative Structural Analysis

Compound Name Structural Features Biological Activity
2-Methyl-6-phenylethynylpyridinePyridine ring with phenylethynylmGluR5 antagonism
4-Amino-6-fluoropyridineAmine substitution at the 4-positionAntimicrobial properties
5-Fluoro-2-methylpyridineFluorine at different positionVaries; less studied

Q & A

Q. Methodological Answer :

  • Fluorine Introduction : Fluorination of pyridine precursors using potassium fluoride (KF) in polar aprotic solvents like DMSO, as demonstrated in analogous fluoropyridine syntheses .
  • Ethylamino Functionalization : Nucleophilic substitution or reductive amination (e.g., using ethylamine and NaBH₃CN) at the 4-position of the pyridine ring. Evidence from ethylamino-containing piperidine derivatives suggests careful pH control to avoid side reactions .
  • Methanol Protection : Protect the hydroxymethyl group during synthesis using silyl ethers (e.g., TBSCl) to prevent oxidation, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
  • Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

Advanced: How can regioselectivity challenges during ethylamino and fluorine substitution be addressed?

Q. Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., methoxy or amino groups) to control the position of fluorine substitution. For example, lithiation at the 6-position of pyridine using LDA (lithium diisopropylamide) followed by electrophilic fluorination .
  • Protection-Deprotection : Temporarily block reactive sites (e.g., the 3-hydroxymethyl group) to direct ethylamino installation at the 4-position. Evidence from similar trifluoromethylpyridine syntheses supports this approach .
  • Computational Modeling : Employ DFT calculations to predict transition states and optimize reaction conditions for regioselective outcomes .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from ethylamino, fluorine, and hydroxymethyl groups. Fluorine-induced deshielding effects are significant in ¹H NMR .
    • ¹⁹F NMR : Confirm fluorine substitution and assess electronic environment .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI or EI ionization to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding networks, as shown in ethylamino-pyrimidine derivatives .

Advanced: How to interpret contradictory biological activity data across studies?

Q. Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature). For example, fluorinated pyridines show variable activity in kinase assays depending on buffer composition .
  • Metabolic Stability : Test for metabolite interference using LC-MS/MS. The hydroxymethyl group may undergo oxidation to carboxylic acid in vivo, altering activity .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to proposed targets (e.g., enzymes or receptors) .

Basic: What stability considerations are essential for storage and handling?

Q. Methodological Answer :

  • Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodegradation, as fluoropyridines are prone to radical-mediated decomposition .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers; the hydroxymethyl group may hydrolyze in humid conditions .
  • Temperature : Long-term storage at –20°C is recommended for analogs like (6-chloro-4-methoxypyridin-3-yl)methanol .

Advanced: What computational tools predict reactivity for further derivatization?

Q. Methodological Answer :

  • Retrosynthetic AI : Tools like IBM RXN or ASKCOS propose viable routes for introducing functional groups (e.g., amidation of the hydroxymethyl group) based on reaction databases .
  • Docking Simulations : Molecular docking (AutoDock Vina) predicts interactions with biological targets, guiding rational design of derivatives .
  • Reactivity Descriptors : Calculate Fukui indices or HOMO-LUMO gaps to identify nucleophilic/electrophilic sites for reactions like Suzuki coupling or SNAr .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol
Reactant of Route 2
(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.